T56-LIMKi
Overview
Description
T56-LIMKi is a LIMK2 inhibitor . It reduces phosphorylated cofilin and induces disassembly of actin stress fibers in NF1-/- MEFs cells . It inhibits the growth of Panc-1 cells with an IC50 of 35.2 μM .
Synthesis Analysis
T56-LIMKi was not found using a traditional medicinal chemistry strategy using small molecule synthesis and structure activity relationships. Instead, it was reported through a molecular modelling approach .Molecular Structure Analysis
The molecular formula of T56-LIMKi is C19H14F3N3O3 . Its molecular weight is 389.33 . The NMR data is consistent with its structure .Chemical Reactions Analysis
T56-LIMKi has been shown to have no inhibitory activity against either LIMK1 or 2 (or their PAK-phosphorylated forms), nor does it show any cellular activity against either enzyme in the NanoBRET assay .Physical And Chemical Properties Analysis
T56-LIMKi is a solid substance . Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.33 .Scientific Research Applications
Cancer Research and Therapy
T56-LIMKi, a novel LIM kinase inhibitor, has shown significant promise in cancer research and therapy. It specifically inhibits LIMK2 with high specificity and exhibits little or no cross-reactivity with LIMK1. This specificity is crucial in targeting cancerous cells without affecting normal cell functions. In studies, T56-LIMKi was found to decrease phosphorylated cofilin levels, thereby inhibiting the growth of various cancerous cell lines, including pancreatic cancer, glioma, and schwannoma. Notably, in a mouse xenograft model using the pancreatic cancer cell line Panc-1, T56-LIMKi successfully reduced tumor size and phosphorylated cofilin levels, suggesting its potential as a candidate drug for cancer therapy (Rak et al., 2014).
Neuroprotection in Stroke
In the realm of neurology, T56-LIMKi has demonstrated significant neuroprotective effects in the context of ischemic stroke. In a study involving a photothrombotic stroke model in mice, T56-LIMKi notably reduced infarct volume and improved the survival of neurons in the affected areas. This was observed 7 and 14 days post-stroke, indicating the compound's potential as an anti-stroke agent. Its mechanism involves the inhibition of LIMK2, which contributes to neuroprotection and the restriction of injury propagation in the brain (Demyanenko & Uzdensky, 2021).
Potential in Treating Neurofibromatosis and Cancer
T56-LIMKi has also been identified as a potential treatment for neurofibromatosis and cancer. It inhibits LIMK1/2 kinase activities, blocking the phosphorylation of cofilin, which leads to actin severance and inhibition of tumor cell migration, growth, and colony formation. Furthermore, T56-LIMKi's effectiveness is enhanced when combined with Salirasib, a Ras inhibitor, indicating a synergistic effect. This combination targets different pathways affecting cell motility and proliferation, providing a novel approach for treating diseases like neurofibromatosis and cancer (Mashiach-Farkash et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKFRPKSAWELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T56-LIMKi |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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